Backbone Amide Protection Prevents On-Resin Aggregation in Gly-Containing Sequences: Dmb Dipeptides vs. Unprotected Dipeptides
Fmoc-Aaa-(Dmb)Gly-OH dipeptides, including Fmoc-L-Glu(tBu)-DmbGly-OH, prevent on-resin aggregation in glycine-containing sequences by sterically blocking backbone hydrogen bonding. The unprotected comparator Fmoc-Glu(OtBu)-Gly-OH lacks any backbone amide masking and provides no aggregation protection. In the Cardona et al. (2008) study, Dmb dipeptides delivered faster and more predictable acylation and deprotection kinetics compared to standard unprotected amino acid building blocks when applied to challenging hydrophobic peptide sequences [1]. The Dmb group is removed during standard TFA cleavage, regenerating the native sequence without additional deprotection steps .
| Evidence Dimension | Aggregation prevention capability |
|---|---|
| Target Compound Data | Dmb dipeptide: prevents aggregation; standard coupling with PyBOP/DIPEA or DIPCDI/HOBt; cleavage during standard TFA treatment |
| Comparator Or Baseline | Fmoc-Glu(OtBu)-Gly-OH (unprotected dipeptide): no backbone protection; susceptible to on-resin aggregation and slow/incomplete acylation [1] |
| Quantified Difference | Qualitative: Dmb dipeptide eliminates aggregation-induced synthesis failure observed with unprotected dipeptide; improved acylation kinetics and crude product quality [1] |
| Conditions | Fmoc SPPS of challenging hydrophobic peptide sequences; coupling with PyBOP/DIPEA or DIPCDI/HOBt in DMF or NMP [1] |
Why This Matters
The Dmb backbone protection provides aggregation resistance specifically for Gly-containing sequences where pseudoproline dipeptides cannot be applied, enabling successful synthesis of peptides that would otherwise fail or yield poor crude purity.
- [1] Cardona, V., Eberle, I., Barthélémy, S., Beythien, J., Doerner, B., Schneeberger, P., Keyte, J., & White, P. D. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14, 285–292. View Source
